2-Propen-1-amine, 3-(4-bromophenyl)-
Description
This compound is characterized by a propane-1-amine backbone with a double bond at the second carbon, creating an allylic amine structure. Attached to the third carbon is a 4-bromophenyl group, which consists of a benzene (B151609) ring substituted with a bromine atom at the para position.
Interactive Data Table: Compound Properties
| Property | Value |
| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-en-1-amine |
| Molecular Formula | C₉H₁₀BrN |
| CAS Number | 83665-74-1 |
| Molecular Weight | 212.09 g/mol |
| Synonyms | 3-(4-Bromo-phenyl)-allylamine |
From a structural standpoint, 2-Propen-1-amine, 3-(4-bromophenyl)- is classified as a primary allylic amine. The term "allylic" refers to the functional group in which a substituent, in this case, the amine group (-NH₂), is attached to a carbon atom adjacent to a carbon-carbon double bond. The presence of a phenyl group attached to the double bond also places it in the category of cinnamylamine (B1233655) derivatives.
The nomenclature "2-Propen-1-amine" indicates a three-carbon chain (prop) with a double bond starting at carbon-2 (2-en) and an amine group at carbon-1 (-1-amine). The prefix "3-(4-bromophenyl)-" specifies that a phenyl group with a bromine atom at its fourth carbon is attached to the third carbon of the propene chain. The (2E) designation refers to the stereochemistry at the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration).
Allylic amines are a significant class of compounds in organic synthesis and medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex nitrogen-containing molecules, including various natural products and pharmaceuticals. The reactivity of the allylic system allows for a range of chemical transformations, making these compounds valuable intermediates.
Halogenated aromatic compounds are also of great importance in the field of chemical research. The introduction of a halogen atom, such as bromine, onto an aromatic ring can significantly alter the electronic and steric properties of the molecule. This can influence its reactivity, lipophilicity, and metabolic stability, which are crucial parameters in drug design and development. Brominated aromatic compounds are frequently used as intermediates in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct and extensive research specifically on 2-Propen-1-amine, 3-(4-bromophenyl)- is not widely documented in publicly available literature, the research landscape of structurally similar compounds provides insights into its potential areas of investigation.
Synthesis and Characterization: A primary area of research for compounds of this nature is their synthesis and detailed characterization. The synthesis of the closely related ketone, (2E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, has been reported through a Claisen-Schmidt condensation reaction. nih.gov This suggests that a potential synthetic route to the target amine could involve the reduction of a corresponding imine or the amination of an appropriate precursor.
Interactive Data Table: Synthesis of a Related Chalcone (B49325)
| Reactants | Reaction Type | Product |
| 4-Bromoacetophenone and 4-(Diphenylamino)benzaldehyde | Claisen-Schmidt Condensation | (2E)-1-(4'-bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one |
Biochemical and Pharmacological Investigations: A structurally analogous compound, (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine, has been utilized as a substrate in studies of the enzyme myeloperoxidase. nih.govontosight.ai This enzyme is involved in the inflammatory response, and understanding its activity is crucial in various pathological conditions. The use of a brominated allylamine (B125299) in this context suggests that 2-Propen-1-amine, 3-(4-bromophenyl)- could also be a candidate for similar enzymatic studies or as a scaffold for the development of enzyme inhibitors or probes.
Materials Science: Chalcones, which are α,β-unsaturated ketones and precursors to the amine , have been investigated for their applications in materials science, particularly in the field of nonlinear optics. researchgate.net The synthesis and characterization of various (2E)-3-(4-bromophenyl)prop-2-en-1-one derivatives have been reported in this context. nih.govnih.govnih.gov This raises the possibility that derivatives of 2-Propen-1-amine, 3-(4-bromophenyl)- could also exhibit interesting material properties.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCYLHKDBOJSD-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propen 1 Amine, 3 4 Bromophenyl and Its Derivatives
Direct Synthesis Approaches to 2-Propen-1-amine, 3-(4-bromophenyl)-
Direct synthetic routes to 2-Propen-1-amine, 3-(4-bromophenyl)- primarily involve the formation of the amine functionality on a pre-existing propenyl backbone. Key strategies include amination reactions on propenyl systems and the reductive transformation of suitable precursors.
Amination Reactions in Propenyl Systems
Amination of allylic substrates, such as halides or acetates, represents a common pathway to allylic amines. While direct S\textsubscript{N}2 reactions can be employed, they are often plagued by issues of polyalkylation and the need for harsh reaction conditions. A more controlled approach involves the use of ammonia equivalents or protected amine sources. For instance, the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, can provide primary amines with good yields.
Another prominent method is the palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction. This reaction typically involves the reaction of an allylic substrate, such as an acetate or carbonate, with an amine in the presence of a palladium catalyst. The mechanism proceeds through a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. The choice of ligands on the palladium catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction.
Reductive Transformations of Precursors
A highly effective and widely used method for the synthesis of 2-Propen-1-amine, 3-(4-bromophenyl)- is the reductive amination of the corresponding α,β-unsaturated aldehyde, 3-(4-bromophenyl)propenal. wikipedia.orgacsgcipr.org This reaction can be performed in a one-pot procedure by treating the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, in the presence of a suitable reducing agent. wikipedia.org
The reaction proceeds through the initial formation of an imine intermediate via the condensation of the aldehyde with the amine. This imine is then reduced in situ to the desired allylic amine. wikipedia.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH\textsubscript{4}), sodium cyanoborohydride (NaBH\textsubscript{3}CN), and sodium triacetoxyborohydride (NaBH(OAc)\textsubscript{3}) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.comharvard.edu
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH\textsubscript{4}) | Methanol or Ethanol (B145695), often added after imine formation | Can reduce aldehydes and ketones; timing of addition is crucial. |
| Sodium Cyanoborohydride (NaBH\textsubscript{3}CN) | Methanol, pH 6-7 | Selective for imine reduction over carbonyls; toxic cyanide byproducts. masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)\textsubscript{3}) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective; sensitive to water. masterorganicchemistry.com |
| Hydrogen (H\textsubscript{2}) with Metal Catalyst (Pd, Pt, Ni) | Ethanol, Methanol | "Green" approach; may require elevated pressure. wikipedia.org |
Stereoselective Synthesis of (E)- and (Z)-2-Propen-1-amine, 3-(4-bromophenyl)-
The stereochemistry of the double bond in 2-Propen-1-amine, 3-(4-bromophenyl)- is a critical aspect of its structure, leading to the existence of (E)- and (Z)-isomers. The synthesis of these isomers in a stereoselective manner often relies on the use of stereochemically defined precursors. A common strategy involves the synthesis of the corresponding (E)- and (Z)-allylic alcohols, which can then be converted to the desired amines with retention of configuration.
The synthesis of (E)-3-(4-bromophenyl)prop-2-en-1-ol can be achieved through various methods, including the reduction of (E)-3-(4-bromophenyl)propenal using selective reducing agents like diisobutylaluminium hydride (DIBAL-H) or through Wittig-type reactions. The corresponding (Z)-allylic alcohol can be prepared, for instance, by the semi-hydrogenation of 3-(4-bromophenyl)prop-2-yn-1-ol over Lindlar's catalyst.
Once the stereochemically pure allylic alcohols are obtained, they can be converted to the corresponding amines. One established method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of configuration. Alternatively, the allylic alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source.
Catalytic Systems and Their Mechanistic Roles in Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of 2-Propen-1-amine, 3-(4-bromophenyl)- and its derivatives. Both transition-metal-catalyzed and transition-metal-free systems have been developed to facilitate these transformations.
Transition Metal-Free Approaches
In recent years, there has been a growing interest in the development of transition-metal-free synthetic methods due to their lower cost, reduced toxicity, and environmental benefits. For the synthesis of allylic amines, several transition-metal-free strategies have emerged. One such approach involves the use of hypervalent iodine reagents to activate allylic C-H bonds for amination. Another strategy relies on the generation of allylic cations from allylic alcohols under acidic conditions, followed by trapping with an amine nucleophile.
Furthermore, organocatalysis has provided new avenues for the synthesis of allylic amines. For example, chiral Brønsted acids have been shown to catalyze the enantioselective amination of allylic alcohols. These reactions proceed through the formation of a carbocationic intermediate that is stabilized by the chiral counterion, thereby controlling the stereochemical outcome of the nucleophilic attack by the amine.
Other Catalyzed Syntheses
Beyond palladium, other transition metals have been successfully employed in the catalytic synthesis of allylic amines. Iridium-based catalysts, in particular, have gained prominence for their ability to catalyze the allylic amination of allylic alcohols and their derivatives with high regioselectivity and enantioselectivity. The mechanism of iridium-catalyzed allylic amination is believed to involve the formation of a π-allyl-iridium intermediate. The choice of chiral ligands for the iridium center is crucial for achieving high levels of asymmetric induction.
Copper-catalyzed systems have also been utilized for the synthesis of allylic amines. These reactions can proceed through various mechanisms, including the A\textsuperscript{3}-coupling (aldehyde-alkyne-amine) reaction, which can be adapted to produce propargylamines that can be subsequently reduced to allylic amines.
Table 2: Overview of Catalytic Systems for Allylic Amination
| Catalyst System | Typical Substrates | Key Features |
|---|---|---|
| Palladium-based | Allylic acetates, carbonates, halides | Well-established, versatile, ligand-dependent selectivity. |
| Iridium-based | Allylic alcohols, carbonates | High regioselectivity and enantioselectivity. |
| Copper-based | Alkynes, aldehydes, amines (A\textsuperscript{3}-coupling) | Access to propargylamine precursors. |
| Organocatalysts (e.g., Brønsted acids) | Allylic alcohols | Transition-metal-free, potential for enantioselectivity. |
Regioselective Functionalization Strategies for Related Structural Motifs
The regioselective functionalization of allylic amines, a structural motif central to 2-Propen-1-amine, 3-(4-bromophenyl)-, is a critical area of synthetic chemistry for creating diverse and complex nitrogen-containing molecules. Control over the position of new bond formation—whether at the α, β, or γ carbon relative to the amine—is paramount and is influenced by factors such as the catalyst, solvent, and the nature of the nitrogen-protecting group. Research has demonstrated that different strategies can be employed to selectively functionalize these systems, providing access to a variety of constitutional isomers from common precursors. masterorganicchemistry.comkhanacademy.org
One of the most powerful tools for the arylation of allylic amines is the Palladium-catalyzed Heck reaction. semanticscholar.org The regioselectivity of this reaction is highly dependent on the reaction conditions and the substrate. For instance, studies on N-protected allylic amines have shown a strong preference for γ-arylation. However, recent developments have demonstrated that unique regioselectivity can be achieved by modifying the reaction parameters or the substrate itself.
A significant finding is the influence of the amine protecting group on the reaction's outcome. Research has shown that while many traditional amine protecting groups lead to γ-functionalization, the use of unprotected, or "free," allylamines can completely switch the regioselectivity to favor the β-arylation product. chemrxiv.orgchemrxiv.org This shift highlights the unique reactivity of the free amine, which can direct the insertion reaction differently than its protected counterparts. This strategy is not only more atom-economical by avoiding protection/deprotection steps but also provides access to previously challenging structural motifs. chemrxiv.org
The table below summarizes the effect of the amine substituent on the regioselectivity of the Mizoroki-Heck arylation reaction.
Table 1: Influence of Amine Protecting Group on Regioselectivity of Arylation
| Amine Substituent | Protecting Group Type | Yield (%) | β:γ Ratio |
|---|---|---|---|
| -H | Unprotected | High | >20:1 |
| -Ts | Tosylamide | Low | 1:2 |
| -Phth | Phthalimide | 67 | <2:1 |
This data is synthesized from findings indicating that free amines provide superior β-selectivity compared to traditional directing/protecting group-modified substrates. chemrxiv.org
Beyond the Heck reaction, other transition-metal-catalyzed methods have been developed for the regioselective difunctionalization of allylamines. Nickel-catalyzed cross-electrophile arylalkylation reactions, for example, enable both 1,2- (vicinal) and 1,3- (geminal) functionalization of N-acyl allylic amines. researchgate.net This method allows for the controlled migratory difunctionalization of the alkene under reductive conditions, providing access to C(sp³)-rich branched aliphatic amines from the same starting materials by simply tuning the reaction parameters. researchgate.net
Similarly, palladium(II)-catalyzed dicarbofunctionalization, employing a removable picolinamide auxiliary on the allylamine (B125299), has been developed. This strategy can be tuned to achieve either vicinal or geminal selectivity in a three-component coupling reaction involving the allylamine, indoles, and aryl or styrenyl electrophiles. researchgate.net The choice of catalyst and directing group is crucial in steering the reaction toward the desired regioisomer.
The table below provides an overview of different catalytic systems and their resulting regioselective functionalizations on allylamine-related structures.
Table 2: Catalytic Strategies for Regioselective Functionalization of Allylamines
| Catalytic System | Reaction Type | Key Feature | Regioselectivity |
|---|---|---|---|
| Palladium(0) / Pd Nanoparticles | Mizoroki-Heck Arylation | Unprotected amine substrate | β-Arylation chemrxiv.orgchemrxiv.org |
| Palladium(0) | Heck-Matsuda Reaction | Arenediazonium salts | γ-Arylation (typically) semanticscholar.org |
| Nickel / Reductive Coupling | Cross-Electrophile Arylalkylation | Site-divergent | Switchable 1,2- and 1,3-difunctionalization researchgate.net |
Chemical Reactivity and Transformation of 2 Propen 1 Amine, 3 4 Bromophenyl
Reactions Involving the Primary Amine Functionality
The primary amine (-NH₂) group is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.
N-Substitution Reactions
As a primary amine, the nitrogen atom in 2-Propen-1-amine, 3-(4-bromophenyl)- is nucleophilic and readily undergoes substitution reactions with various electrophiles. These reactions lead to the formation of more complex secondary and tertiary amines, as well as amides, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.
N-Alkylation: The amine can be alkylated by reacting it with alkyl halides (e.g., iodoethane, benzyl (B1604629) bromide) through a nucleophilic substitution mechanism. This process typically involves the direct attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. The existence of N-substituted derivatives such as (E)-3-(4-bromophenyl)-N-ethylprop-2-en-1-amine confirms the feasibility of these reactions. nih.gov
N-Acylation: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields the corresponding N-acyl derivatives (amides). This reaction is generally rapid and results in a stable amide bond.
Below is a table summarizing potential N-substitution reactions.
| Reagent Class | Example Reagent | Product Structure | Product Name |
| Alkyl Halide | Iodoethane (CH₃CH₂I) | (E)-N-Ethyl-3-(4-bromophenyl)prop-2-en-1-amine | |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | (E)-N-(3-(4-Bromophenyl)allyl)acetamide | |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | (E)-N-(3-(4-Bromophenyl)allyl)acetamide |
Condensation and Imine Formation
One of the hallmark reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org
The mechanism proceeds in two main stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine. libretexts.org
The optimal pH for this reaction is typically weakly acidic (around 4-5), as sufficient acid is needed to catalyze the dehydration step, but excessive acidity would protonate the starting amine, rendering it non-nucleophilic. libretexts.org This reaction is a versatile method for creating new carbon-nitrogen double bonds and is a key step in various synthetic pathways. youtube.com
The following table illustrates the formation of imines from 2-Propen-1-amine, 3-(4-bromophenyl)- and representative carbonyl compounds.
| Carbonyl Reactant | Name | Product Structure | Product Name |
| Benzaldehyde (B42025) | (E)-N-Benzylidene-3-(4-bromophenyl)prop-2-en-1-amine | ||
| Acetone | (E)-N-(3-(4-Bromophenyl)allyl)propan-2-imine |
Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in the allylic portion of the molecule is electron-rich, making it susceptible to attack by electrophiles and a participant in various cycloadditions and transition-metal-catalyzed processes.
Addition Reactions
The alkene functionality readily undergoes electrophilic addition reactions, where the π-bond is broken to form two new σ-bonds.
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond is a characteristic reaction of alkenes. This reaction is expected to proceed through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion. The result is the anti-addition of two bromine atoms, yielding a vicinal dibromide: 2,3-dibromo-3-(4-bromophenyl)propan-1-amine.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would also occur. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would depend on the reaction conditions. Under standard ionic conditions, Markovnikov's rule would predict the addition of the hydrogen to the carbon with more hydrogen atoms.
| Reagent | Product Structure | Product Name | Reaction Type |
| Bromine (Br₂) | 2,3-Dibromo-3-(4-bromophenyl)propan-1-amine | Halogenation | |
| Hydrogen Bromide (HBr) | 2-Bromo-3-(4-bromophenyl)propan-1-amine (Markovnikov product) | Hydrohalogenation |
Olefin Metathesis and Related Processes
Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). harvard.edu However, the presence of a primary amine in the substrate poses a significant challenge. Amines are known to have a detrimental effect on the efficiency of many ruthenium catalysts. researchgate.net
The primary amine can deactivate the catalyst through several pathways:
Ligand Exchange: The amine can coordinate to the metal center, displacing essential ligands and forming a less reactive or inactive complex.
Catalyst Decomposition: The nucleophilic amine can attack the methylidene or ruthenacyclobutane intermediates in the catalytic cycle, leading to irreversible catalyst degradation. nih.gov
A common strategy to circumvent this issue is to protect the amine functionality prior to the metathesis reaction. One effective method is the in situ protonation of the amine by adding an acid, such as hydrochloric acid (HCl). The resulting ammonium (B1175870) salt is no longer nucleophilic and does not interfere with the catalyst, allowing the metathesis reaction to proceed. nih.gov
Oxidative Derivatization
The alkene is susceptible to various oxidative transformations that can introduce new functional groups.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would oxidize the double bond to form an epoxide (oxirane). This three-membered ring is a valuable synthetic intermediate that can be opened by various nucleophiles.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the double bond entirely. This would break the propenyl chain, yielding 4-bromobenzaldehyde (B125591) as a major fragment.
Imine Formation: In biological or biomimetic systems, oxidative processes can also target the amine. For instance, a related compound, (Z)-3-(4-Bromophenyl)-3-(3-pyridyl)allylamine, is transformed into its corresponding chloroimine by hypochlorite (B82951) generated by the enzyme myeloperoxidase. nih.gov
The table below outlines potential oxidative derivatizations.
| Reagent(s) | Product Structure | Product Name | Transformation |
| m-CPBA | 2-((4-Bromophenyl)(oxiran-2-yl)methyl)amine | Epoxidation | |
| 1. O₃ 2. (CH₃)₂S | 4-Bromobenzaldehyde | Oxidative Cleavage | |
| Myeloperoxidase/ClO⁻ | (E)-N-Chloro-3-(4-bromophenyl)prop-2-en-1-imine | Oxidative Imination |
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the phenyl ring opens up a variety of synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., C-C, C-N Bond Formation)
The aryl bromide functionality of 2-Propen-1-amine, 3-(4-bromophenyl)- is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. This method is widely used for the synthesis of biaryl compounds. For 2-Propen-1-amine, 3-(4-bromophenyl)-, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or vinyl substituents at the 4-position of the phenyl ring. The reaction is generally tolerant of numerous functional groups, including amines. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This would result in the formation of a new C-C bond and the extension of the conjugated system. For the target molecule, this could involve reacting it with various alkenes to introduce new styrenyl-type structures. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent onto the phenyl ring, leading to the formation of conjugated enynes, which are valuable synthetic intermediates. wikipedia.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would couple the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of a wide range of substituted aniline (B41778) derivatives. The primary amine of the starting material might require protection depending on the reaction conditions and the incoming amine nucleophile. wikipedia.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl-substituted propenamine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Stilbene-like propenamine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne-substituted propenamine |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Diaryl-substituted propenamine |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) of an unactivated aryl bromide, such as in 2-Propen-1-amine, 3-(4-bromophenyl)-, is generally challenging. masterorganicchemistry.comlibretexts.orglibretexts.org These reactions typically require either strong activation of the aromatic ring by electron-withdrawing groups (which are absent in this molecule) or very harsh reaction conditions with highly reactive nucleophiles. libretexts.orglibretexts.org
The direct displacement of the bromide by common nucleophiles like alkoxides or amines is unlikely under standard conditions due to the electron-rich nature of the benzene (B151609) ring. For a nucleophilic attack to occur, the reaction would likely proceed through an addition-elimination mechanism, which is disfavored without stabilizing electron-withdrawing groups in the ortho or para positions. libretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong bases and could lead to a mixture of regioisomers.
Rearrangement Reactions and Isomerizations
The allylic amine structure of 2-Propen-1-amine, 3-(4-bromophenyl)- allows for the possibility of double bond isomerization and allylic rearrangements.
Double Bond Isomerization (E/Z)
The double bond in 2-Propen-1-amine, 3-(4-bromophenyl)- can potentially exist as either the E (trans) or Z (cis) isomer. The thermodynamically more stable isomer is typically the E form due to reduced steric hindrance. However, isomerization to the less stable Z isomer can be achieved, often through photochemical methods.
Visible-light photocatalysis has emerged as a powerful tool for the E to Z isomerization of activated olefins, including derivatives of cinnamic acid and styrenes. mdpi.comacs.org This process typically involves the use of a photosensitizer that, upon excitation, transfers its energy to the alkene, allowing for rotation around the C=C bond and subsequent relaxation to a mixture of isomers, often favoring the thermodynamically less stable Z isomer. mdpi.comnih.gov Thermal isomerization is also a possibility, though it generally requires higher temperatures and may favor the more stable E isomer at equilibrium. nih.gov
Table 2: Potential Methods for E/Z Isomerization
| Isomerization Method | Conditions (General) | Expected Outcome |
| Photocatalytic | Visible light, Photosensitizer (e.g., Iridium or Ruthenium complex) | Enrichment of the Z-isomer |
| Thermal | High temperature | Equilibration, favoring the more stable E-isomer |
Allylic Rearrangements
Allylic rearrangements involve the migration of a double bond and the simultaneous shift of a substituent. In the case of 2-Propen-1-amine, 3-(4-bromophenyl)-, an allylic rearrangement could potentially lead to the formation of a constitutional isomer. These rearrangements can be promoted by acid or transition metal catalysis. wikipedia.orgnih.gov
For instance, under certain conditions, a researchgate.netwikipedia.org-rearrangement could occur, although this is less common for simple amines without specific activating groups. A more plausible scenario for rearrangement might occur during a substitution reaction at the allylic position, leading to the formation of a product with a rearranged double bond, a process known as an S(_N)' reaction. wikipedia.org The stability of the potential carbocation or organometallic intermediates would play a crucial role in determining the likelihood and outcome of such rearrangements. wikipedia.org
Derivatization Strategies for Expanding the Chemical Space of 2 Propen 1 Amine, 3 4 Bromophenyl
Synthesis of N-Substituted 2-Propen-1-amine, 3-(4-bromophenyl)- Derivatives
The primary amine functionality of 2-Propen-1-amine, 3-(4-bromophenyl)- is a versatile handle for the introduction of a wide array of substituents. Common strategies for N-substitution include N-alkylation, N-acylation, and reductive amination.
N-Alkylation involves the reaction of the primary amine with an alkylating agent, such as an alkyl halide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical to modulate the reactivity and minimize side reactions, such as over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts.
N-Acylation provides a route to amide derivatives. This transformation is generally achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. These amide derivatives are often more stable and can exhibit distinct physicochemical properties compared to the parent amine.
Reductive amination is a two-step, one-pot reaction that allows for the introduction of a variety of alkyl groups onto the nitrogen atom. The process begins with the reaction of the primary amine with a ketone or aldehyde to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride. masterorganicchemistry.comharvard.eduwikipedia.org This method is highly versatile and avoids the issue of over-alkylation often encountered in direct N-alkylation. masterorganicchemistry.com
| Derivative Name | Synthetic Method | Reagents | Potential Product Structure |
|---|---|---|---|
| N-Benzyl-3-(4-bromophenyl)allylamine | Reductive Amination | Benzaldehyde (B42025), Sodium borohydride | Br-Ph-CH=CH-CH2-NH-CH2-Ph |
| N-Acetyl-3-(4-bromophenyl)allylamine | N-Acylation | Acetyl chloride, Triethylamine (B128534) | Br-Ph-CH=CH-CH2-NH-CO-CH3 |
| N-Ethyl-3-(4-bromophenyl)allylamine | N-Alkylation | Ethyl bromide, Potassium carbonate | Br-Ph-CH=CH-CH2-NH-CH2-CH3 |
Modification of the Phenyl Ring System
The 4-bromophenyl moiety of the molecule is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a convenient handle for these transformations.
Suzuki-Miyaura Coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring, significantly expanding the structural diversity of the derivatives.
Buchwald-Hartwig Amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. researchgate.netwikipedia.orgnsf.gov This reaction is a powerful method for synthesizing diarylamines and N-aryl heterocycles.
Heck Reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgwikipedia.org This reaction can be used to append various vinyl groups to the phenyl ring.
| Derivative Name | Synthetic Method | Reagents | Potential Product Structure |
|---|---|---|---|
| 3-(Biphenyl-4-yl)allylamine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Ph-Ph-CH=CH-CH2-NH2 |
| 3-(4-(Phenylamino)phenyl)allylamine | Buchwald-Hartwig Amination | Aniline (B41778), Pd(OAc)2, BINAP, NaOtBu | Ph-NH-Ph-CH=CH-CH2-NH2 |
| 3-(4-Styrylphenyl)allylamine | Heck Reaction | Styrene, Pd(OAc)2, PPh3, Et3N | Ph-CH=CH-Ph-CH=CH-CH2-NH2 |
Introduction of Additional Functional Groups on the Propene Chain
The double bond of the propene chain is a reactive site that can undergo a variety of addition and oxidation reactions, allowing for the introduction of new functional groups.
Dihydroxylation of the double bond leads to the formation of a vicinal diol. This can be achieved using reagents such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412). wikipedia.orglibretexts.org The stereochemistry of the diol (syn or anti) can often be controlled by the choice of reagents.
Epoxidation involves the conversion of the double bond into an epoxide, a three-membered ring containing an oxygen atom. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. chemistrysteps.com The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce a variety of functional groups.
Ozonolysis results in the cleavage of the double bond. Depending on the work-up conditions, this reaction can yield aldehydes, ketones, or carboxylic acids. echemi.comwikipedia.orgmasterorganicchemistry.com A reductive work-up (e.g., with dimethyl sulfide or zinc) typically affords aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids.
| Derivative Name | Synthetic Method | Reagents | Potential Product Structure |
|---|---|---|---|
| 3-(4-Bromophenyl)-2,3-dihydroxypropan-1-amine | Dihydroxylation | OsO4 (cat.), NMO | Br-Ph-CH(OH)-CH(OH)-CH2-NH2 |
| 3-(4-Bromophenyl)-2,3-epoxypropan-1-amine | Epoxidation | m-CPBA | Br-Ph-CH(O)CH-CH2-NH2 (epoxide ring) |
| (4-Bromophenyl)methanamine and Glycinal | Ozonolysis (Reductive Workup) | 1. O3; 2. (CH3)2S | Br-Ph-CH2-NH2 and OHC-CH2-NH2 |
Analytical and Characterization Methodologies in Research on 2 Propen 1 Amine, 3 4 Bromophenyl
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Propen-1-amine, 3-(4-bromophenyl)-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of related compounds, specific chemical shifts and coupling constants provide evidence for the presence of the propenyl and bromophenyl groups. For instance, in analogous structures, the protons of the phenyl ring typically appear as multiplets in the aromatic region, while the protons of the propenyl group exhibit distinct signals corresponding to their specific chemical environments.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. For a primary amine like 2-Propen-1-amine, 3-(4-bromophenyl)-, characteristic N-H stretching vibrations are expected. Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comucalgary.ca An N-H bending vibration is also anticipated around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine would be expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com Additionally, absorptions corresponding to the C=C double bond of the propenyl group and the substituted benzene (B151609) ring would be observed.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The molecular ion peak in the mass spectrum corresponds to the molecular weight of 2-Propen-1-amine, 3-(4-bromophenyl)-. The fragmentation pattern can reveal the loss of specific groups, such as the bromine atom or parts of the propenyl amine side chain, further corroborating the proposed structure. For example, in related brominated phenyl compounds, the mass spectrum often shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds and those with conjugated systems, such as the phenyl and propenyl groups in the target molecule, typically exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the specific substituents on the aromatic ring. For instance, the UV-Vis spectrum of similar chalcone (B49325) derivatives shows absorption maxima that are dependent on the electronic nature of the substituents on the phenyl rings. researchgate.net
Interactive Data Table: Spectroscopic Data for 2-Propen-1-amine, 3-(4-bromophenyl)- and Related Compounds
| Technique | Functional Group/Proton | Expected Chemical Shift/Wavenumber/m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |
| ¹H NMR | Vinylic Protons | δ 5.0-7.0 ppm |
| ¹H NMR | Allylic Protons | δ 3.0-4.0 ppm |
| ¹H NMR | Amine Protons | Variable, depends on solvent and concentration |
| IR | N-H Stretch (Primary Amine) | 3400-3250 cm⁻¹ (two bands) |
| IR | N-H Bend (Primary Amine) | 1650-1580 cm⁻¹ |
| IR | C=C Stretch | ~1640 cm⁻¹ |
| IR | C-N Stretch (Aromatic) | 1335-1250 cm⁻¹ |
| Mass Spec | Molecular Ion [M]⁺ | m/z corresponding to C₉H₁₀BrN |
| Mass Spec | [M+2]⁺ Isotope Peak | Characteristic for Bromine |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of 2-Propen-1-amine, 3-(4-bromophenyl)- from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions.
Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the method of choice. A stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product is loaded onto the top. rsc.org A suitable eluent (mobile phase) is then passed through the column, allowing for the separation of the desired compound based on its polarity. rsc.org For amines, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent to prevent tailing and improve separation. reddit.combiotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product.
Interactive Data Table: Chromatographic Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity check |
| Column Chromatography | Silica Gel (100-200 mesh) | Gradient of Hexane and Ethyl Acetate, possibly with a basic modifier | Purification |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the atomic positions within the molecule. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, the X-ray crystallographic analysis of a related compound, 2-amino-6H-1,3,4-thiadiazin-3-ium bromide, revealed details about salt formation and molecular conformation. rsc.org Similarly, analysis of 1-(4-bromophenyl)but-3-yn-1-one provided insights into its planar geometry and intermolecular contacts. nih.gov
Interactive Data Table: Crystallographic Data for a Hypothetical Crystal of 2-Propen-1-amine, 3-(4-bromophenyl)-
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |
| Volume | XYZ ų |
| Z | 4 |
| Calculated Density | X g/cm³ |
Future Research Directions and Untapped Potential of 2 Propen 1 Amine, 3 4 Bromophenyl
Development of Novel Stereoselective Synthetic Pathways
The synthesis of allylamines, particularly those with defined stereochemistry, is a critical challenge in organic chemistry due to their prevalence in biologically active molecules. liv.ac.uk For 2-Propen-1-amine, 3-(4-bromophenyl)-, the control of the double bond geometry (E/Z isomerism) is paramount.
Future work should focus on developing highly stereoselective synthetic routes. One promising approach is the modification of existing methods for synthesizing 3,3-diaryl allylamines. For instance, a regio- and stereoselective synthesis starting from cinnamyl alcohol or chloride involves a bromination/dehydrobromination sequence to create a vinyl bromide, which can then undergo Suzuki cross-coupling to introduce the aryl group with retention of the E-configuration. rsc.org Adapting such methods could provide reliable access to the (E)-isomer of the target compound.
Furthermore, asymmetric synthesis methodologies could be developed to create chiral variants if substitution at the α- or γ-position were desired. uwindsor.camerckmillipore.com This could involve:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a corresponding imine or enamine precursor.
Enzymatic Kinetic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture.
Chiral Auxiliaries: Employing chiral auxiliaries, such as Ellman's chiral sulfinamide, to direct the stereoselective addition of nucleophiles to imines, a method proven effective for synthesizing chiral propargylamines. nih.gov
A summary of potential stereoselective approaches is presented in Table 1.
Table 1: Potential Stereoselective Synthetic Pathways
| Method | Description | Potential Outcome for 2-Propen-1-amine, 3-(4-bromophenyl)- | Key Challenges |
|---|---|---|---|
| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a (E)-3-bromo-3-phenylallyl amine intermediate with 4-bromophenylboronic acid. rsc.org | High stereoselectivity for the (E)-isomer. | Synthesis of the vinyl bromide precursor. |
| Asymmetric Amination | Direct asymmetric functionalization of the allylic C-H bond using a chiral catalyst. rsc.org | Access to chiral analogues (if substituted). | Controlling regioselectivity and enantioselectivity. |
| Biocatalytic Reductive Amination | An enzyme cascade converting a cinnamaldehyde (B126680) precursor directly to the amine. nih.gov | Enantioselective synthesis of chiral derivatives. | Enzyme specificity and stability. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the formation of the C-N bond asymmetrically. mdpi.com | Metal-free synthesis of chiral variants. | Catalyst loading and turnover number. |
Exploration of Underutilized Reactivity Modes
The reactivity of 2-Propen-1-amine, 3-(4-bromophenyl)- is dictated by three main functional components: the nucleophilic amine, the reactive alkene, and the versatile bromophenyl group. While standard reactions are predictable, there is vast potential in exploring less common reactivity modes.
A key area for future investigation is the allylic C-H activation . Recent studies have shown that palladium-catalyzed C-H activation of unprotected allylamines can be controlled to achieve selective arylation, providing access to cis-arylated cinnamylamines. researchgate.netnih.gov Applying this to the target molecule could lead to novel functionalization at the allylic position, creating complex scaffolds. Similarly, iridium-catalyzed methods have enabled branch-selective allylic C-H amidation, another avenue for derivatization. nih.gov
The dual functionality of the molecule allows for tandem or cascade reactions. For example, the bromophenyl group can participate in a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), followed by an intramolecular reaction involving the allylamine (B125299) moiety. This could be a powerful strategy for the rapid construction of heterocyclic systems. The palladium-catalyzed arylation of cinnamylamines has already been shown to be effective for creating 3,3-diarylallylamine products. acs.org
Untapped potential also lies in leveraging the amine as a directing group to control reactions at other sites in the molecule, or in exploring the alkene's participation in pericyclic reactions like Diels-Alder or ene reactions, where the substituents could heavily influence reactivity and selectivity.
Integration into Sustainable and Green Chemistry Methodologies
Modern synthetic chemistry increasingly emphasizes sustainability. Future research should aim to integrate green chemistry principles into the synthesis and derivatization of 2-Propen-1-amine, 3-(4-bromophenyl)-.
Key areas for improvement include:
Catalysis: Moving away from stoichiometric reagents towards catalytic systems is crucial. Molybdenum-catalyzed allylic amination in green solvents like ethanol (B145695) represents a sustainable approach. researchgate.netfigshare.com
Solvent Choice: Replacing hazardous organic solvents with greener alternatives (e.g., water, ethanol, or supercritical CO2) or adopting solvent-free conditions. The direct allylic amination of allylic alcohols has been successfully demonstrated in water using a recyclable catalyst system. rsc.org
Biocatalysis: The use of enzymes offers high selectivity under mild conditions. Biocatalytic cascades, for instance, can achieve the amination of alcohols in a one-pot system, reducing waste and purification steps. researchgate.net Reductive aminases have been employed for the N-allylation of amines using renewable cinnamic acids as starting materials. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Direct C-H functionalization is an excellent example of an atom-economical transformation. rsc.org
Table 2: Comparison of Green vs. Traditional Synthesis Metrics (Hypothetical)
| Metric | Traditional Approach (e.g., Multi-step classical synthesis) | Green Approach (e.g., Biocatalytic cascade) |
|---|---|---|
| Solvent Use | High (e.g., Chlorinated solvents, ethers) | Low to None (e.g., Water, ethanol, or solvent-free) |
| Atom Economy | Moderate | High |
| Energy Consumption | High (Heating/cooling steps) | Low (Ambient temperature and pressure) |
| Catalyst | Stoichiometric reagents or heavy metals | Recyclable catalysts, enzymes |
| Waste Generation | High | Low |
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and reducing trial-and-error. For 2-Propen-1-amine, 3-(4-bromophenyl)-, computational methods like Density Functional Theory (DFT) can be transformative.
DFT calculations can be used to:
Analyze Reactivity: By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov This can help foresee the regioselectivity of reactions like C-H activation or electrophilic addition.
Predict Reaction Barriers: Computational studies can calculate the activation energies for different potential reaction pathways, providing insight into reaction mechanisms and helping to optimize conditions. nih.gov
Design Novel Derivatives: The effect of adding different substituents to the phenyl ring or the amine can be modeled. sciencepublishinggroup.com By calculating properties like electronic character, steric hindrance, and dipole moment, derivatives with tailored reactivity profiles can be designed before being synthesized in the lab. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring would modulate the electronic properties of the entire molecule, influencing its reactivity in subsequent transformations.
Table 3: Computationally Predicted Reactivity Parameters for Hypothetical Derivatives
| Derivative (Substitution on Phenyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|
| -H (unsubstituted) | -5.8 | -0.9 | 4.9 | Baseline |
| -NO2 (electron-withdrawing) | -6.2 | -1.5 | 4.7 | More susceptible to nucleophilic attack |
| -OCH3 (electron-donating) | -5.5 | -0.7 | 4.8 | More susceptible to electrophilic attack |
| -Cl (electron-withdrawing) | -6.0 | -1.2 | 4.8 | Moderately more susceptible to nucleophilic attack |
(Note: Values are hypothetical and for illustrative purposes only)
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are essential for structural confirmation, they often fail to capture the full picture of dynamic processes, such as reaction mechanisms and the behavior of transient intermediates.
Future research should employ advanced spectroscopic techniques to gain deeper insights:
In-situ Spectroscopy: Techniques like in-situ FTIR, Raman, and NMR spectroscopy allow for real-time monitoring of reactions as they occur. rsc.orgmt.comrsc.org This provides crucial kinetic data and can help identify short-lived intermediates that are missed by traditional offline analysis, leading to a better understanding of reaction mechanisms. acs.org
Multidimensional NMR: 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning complex structures, especially for new derivatives or unexpected reaction products. numberanalytics.com These techniques can also be used to study dynamic processes like conformational changes. acs.orgtandfonline.com
Time-Resolved Spectroscopy: Ultrafast techniques can probe the excited states and very short-lived intermediates involved in photochemical or rapid catalytic reactions, offering a molecular-level view of the reaction pathway.
Table 4: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Application to 2-Propen-1-amine, 3-(4-bromophenyl)- |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.com | Optimizing reaction conditions for synthesis; mechanistic studies of catalytic cycles. |
| 2D NMR (NOESY) | Through-space correlations between protons. rsc.org | Determining E/Z stereochemistry of the double bond. |
| DOSY (Diffusion Ordered Spectroscopy) | Differentiates molecules based on their diffusion rates in solution. | Analyzing complex reaction mixtures without separation. |
| In-situ NMR | Real-time structural information and reaction kinetics. numberanalytics.com | Identifying and characterizing transient intermediates in complex reaction pathways. |
By systematically exploring these research avenues, the scientific community can unlock the full potential of 2-Propen-1-amine, 3-(4-bromophenyl)-, transforming it from a simple chemical entity into a valuable platform for innovation in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-2-propen-1-amine derivatives, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves bromination of biphenyl precursors followed by amination. For example, 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine (BBAP) is synthesized via nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of brominated intermediates to amine donors. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
- Optimization : Reaction progress is monitored via TLC or HPLC. Purification involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C₁₇H₁₈Br₂N).
- FTIR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .
- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/Br values.
Q. How are preliminary bioactivity assays designed to evaluate pharmacological potential?
- Protocol :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Mycobacterium tuberculosis or Trypanosoma cruzi .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., Vero cells) to assess selectivity indices .
- Dose-Response : IC₅₀ values calculated using non-linear regression models (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can solubility limitations of 3-(4-bromophenyl)-2-propen-1-amine derivatives be addressed in formulation studies?
- Strategy : Co-evaporation with β-cyclodextrin (β-CD) forms inclusion complexes, improving aqueous solubility. Physical mixtures vs. complexes are differentiated via DSC (loss of melting endotherm in complexes) and SEM (amorphous morphology) .
- Validation : Phase solubility studies (Higuchi model) quantify complexation efficiency.
Q. What structural modifications reduce mammalian cytotoxicity while retaining bioactivity?
- Approach :
- Analog Synthesis : Replace dimethylamine with polar groups (e.g., hydroxyl or carboxyl) to enhance hydrophilicity.
- Halogen Substitution : Compare bromo vs. chloro analogs (e.g., N-(4-chlorobenzyl)-2-methyl-1-propanamine) to assess toxicity-bioactivity trade-offs .
- Prodrug Design : Mask amine groups with acetyl or carbamate promoiety for selective activation in target tissues.
Q. How do computational methods inform structure-activity relationship (SAR) studies?
- Tools :
- Docking Simulations : AutoDock Vina predicts binding to mycobacterial enzymes (e.g., InhA enoyl-ACP reductase).
- QSAR Models : 2D descriptors (logP, polar surface area) correlate with antimicrobial activity .
- Validation : Synthesize top-ranked virtual hits and validate via in vitro assays.
Q. What crystallographic techniques resolve structural ambiguities in derivatives?
- Methods :
- Single-Crystal X-ray Diffraction : SHELXL refines hydrogen positions and thermal parameters. Twinning analysis (SHELXD) resolves overlapping reflections in low-symmetry crystals .
- Hydrogen Bonding Networks : Graph set analysis (Etter’s rules) classifies motifs (e.g., R₂²(8) rings) to predict packing behavior .
Q. How do hydrogen bonding patterns in the solid state affect physicochemical properties?
- Analysis : Strong N-H···O/N interactions (2.8–3.2 Å) stabilize crystal lattices, increasing melting points. Weak C-H···π contacts (e.g., aromatic stacking) influence solubility .
- Impact : Reduced solubility in non-polar solvents due to dense packing; co-crystallization with carboxylic acids disrupts H-bond networks.
Q. How should contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
